Methods
The synthesis of MEK4 inhibitor-2 typically involves multiple steps that include the construction of the core structure followed by functionalization to enhance selectivity and potency. Common synthetic methods may include:
Technical Details
The synthetic route may involve intermediates that are characterized by their own unique properties. Each step is optimized for yield and purity, with analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry used to confirm the structure and identity of the final product.
Structure
The molecular structure of MEK4 inhibitor-2 can be described using its chemical formula and structural representation. The compound features a central scaffold that interacts with the active site of MEK4, providing specificity for inhibition.
Data
Reactions
MEK4 inhibitor-2 can participate in various chemical reactions depending on its functional groups. Key reactions include:
Technical Details
The stability of MEK4 inhibitor-2 under different pH levels and temperatures is crucial for its application as a therapeutic agent. Stability studies often involve accelerated degradation testing under various environmental conditions.
Process
MEK4 inhibitor-2 exerts its pharmacological effects by binding to the ATP-binding site of MEK4, thereby preventing its phosphorylation activity on downstream targets such as extracellular signal-regulated kinases (ERKs). This inhibition leads to:
Data
Experimental studies have demonstrated that treatment with MEK4 inhibitor-2 results in decreased phosphorylation levels of ERKs, confirming its role as an effective inhibitor in cellular models.
Physical Properties
Chemical Properties
Relevant data from stability studies indicate that MEK4 inhibitor-2 maintains its integrity over extended periods when stored under recommended conditions.
MEK4 inhibitor-2 has several scientific uses, particularly in cancer research:
Mitogen-activated protein kinase kinase 4 (MEK4), also termed MKK4 or MAP2K4, functions as a dual-specificity kinase that phosphorylates both threonine and tyrosine residues within the conserved Thr-Pro-Tyr (TPY) motif of its substrates. This kinase occupies a critical signaling nexus upstream of stress-activated protein kinases (SAPKs), directly activating JNK (c-Jun N-terminal kinase) and p38 MAPK pathways in response to diverse cellular stressors. MEK4 itself requires phosphorylation at Ser257 and Thr261 within its activation loop for full catalytic activity, with Ser257 phosphorylation being essential and Thr261 phosphorylation augmenting kinase function [7]. Structural analyses reveal MEK4's conserved kinase domain organization, featuring an N-terminal lobe dominated by β-sheets and a C-terminal lobe composed primarily of α-helices. The ATP-binding pocket situated between these lobes presents a therapeutic targeting site, with Cys246 near the DFG motif offering potential for covalent inhibitor design [7] [2].
MEK4 activation occurs through upstream MAP3Ks including transforming growth factor β-activated kinase 1 (TAK1), apoptosis signal-regulating kinase 1 (ASK1), and mixed-lineage kinases (MLKs). These kinases phosphorylate MEK4 in response to stimuli ranging from proinflammatory cytokines to osmotic stress and DNA damage [4] [7]. The docking interactions between MEK4 and its substrates occur through distinct domains: the domain for versatile docking (DVD) at the C-terminus binds MAP3Ks, while the N-terminal docking site interacts with JNK and p38 MAPK [7] [10]. This precise spatial organization ensures signaling fidelity. MEK4 exhibits kinase specificity in substrate activation, preferentially phosphorylating JNK at Tyr185 while efficiently phosphorylating both Thr180 and Tyr182 of p38 MAPK. This differs significantly from MEK7, which preferentially phosphorylates JNK at Thr183 [7] [10].
Table 1: MEK4 Structural and Functional Characteristics
Characteristic | Detail | Functional Significance |
---|---|---|
Gene Symbol | MAP2K4 | Encodes 399 amino acid protein |
Kinase Domain | N-terminal β-sheet lobe, C-terminal α-helical lobe | Standard kinase scaffold with ATP-binding cleft |
Activation Motif | Ser257-X-Ala261-Lys-Thr (S-X-A-K-T) | Dual phosphorylation required for full activity |
Substrate Specificity | JNK (Tyr185), p38 (Thr180/Tyr182) | Differential activation compared to MEK7 |
Unique Residue | Cys246 | Potential site for covalent inhibitor design |
Expression Pattern | Ubiquitous in adults, tissue-specific in development | Critical for embryonic liver development |
Termination of MEK4 signaling occurs through dual-specificity phosphatases (DUSPs/MKPs) that dephosphorylate the TPY motif in JNK and p38. Additionally, serine/threonine phosphatases such as PP2C negatively regulate MEK4 activity, creating dynamic signaling modulation [10] [4]. The signaling amplitude and duration controlled by MEK4 activation influence critical cellular decisions between survival and apoptosis. Disruption of this delicate balance contributes significantly to pathological processes, particularly in cancer development and progression [7] [3].
Elevated MEK4 expression and activity demonstrate strong oncogenic associations in multiple carcinomas, particularly pancreatic ductal adenocarcinoma (PDAC) and metastatic prostate cancer. In PDAC, which exhibits notoriously poor survival outcomes, MEK4 overexpression correlates with enhanced metastatic potential and therapeutic resistance. Molecular analyses reveal that MEK4 supports PDAC survival through constitutive activation of JNK-mediated survival signals and p38-dependent invasion pathways [7] [8]. The kinase dependency in PDAC extends beyond MEK4 to include frequent KRAS mutations (≈90%), creating complex signaling networks with significant cross-talk between MEK4-driven pathways and oncogenic KRAS effectors [8]. This signaling complexity necessitates combination targeting strategies for effective pathway suppression.
In prostate cancer, MEK4 overexpression promotes invasive phenotypes through upregulation of matrix metalloproteinase-2 (MMP-2). Landmark studies using six prostate cancer cell lines (PC3-M, PC3, 1532NPTX, 1542NPTX, 1532CPTX, and 1542CPTX) demonstrated that MEK4 overexpression consistently increased MMP-2 transcription and cellular invasion. Conversely, MEK4 knockdown via siRNA produced opposite effects, confirming its pro-invasive function [3] [5] [9]. Clinical validation emerged from a phase II randomized trial where prostate cancer patients receiving genistein (a natural MEK4 inhibitor) exhibited significantly lower MMP-2 transcript levels (24%) in normal prostate epithelial cells compared to untreated controls (100%, P=0.045) [5]. This finding directly links MEK4 activity with extracellular matrix degradation and metastatic progression in human prostate cancer.
Table 2: MEK4 in Human Cancers: Clinical and Molecular Associations
Cancer Type | MEK4 Alteration | Downstream Effects | Clinical Correlation |
---|---|---|---|
Pancreatic Ductal Adenocarcinoma | Overexpression | JNK/p38 activation → Enhanced survival/invasion | Metastasis, therapeutic resistance |
Metastatic Prostate Cancer | Overexpression | MMP-2 induction → ECM degradation | Increased invasion and metastasis |
Triple-Negative Breast Cancer | Overexpression | p38-mediated migration | Poor prognosis |
Ovarian Cancer | Overexpression | JNK-dependent proliferation | Advanced stage disease |
Hepatocellular Carcinoma | Variable expression | Context-dependent survival signals | Relationship to tumor grade |
The therapeutic vulnerability created by MEK4 overexpression has spurred drug discovery efforts. MEK4 inhibition in pancreatic cancer models demonstrates synergistic effects when combined with MEK1/2 inhibitors, reflecting compensatory pathway activation and highlighting the need for vertical pathway targeting [2] [8]. Similar combinatorial benefits were observed in prostate cancer models treated with genistein, which directly inhibits MEK4 kinase activity with a half maximal inhibitory concentration (IC50) of 0.40 μM (95% CI=0.36-0.45 μM) [5] [3]. These findings establish MEK4 as a valid therapeutic target in multiple aggressive carcinomas characterized by metastatic dissemination.
MEK4 engages in complex signaling dialogues with parallel MAPK pathways, creating compensatory mechanisms that influence therapeutic responses. The most significant cross-talk occurs between MEK4-driven JNK/p38 signaling and the RAF-MEK1/2-ERK cascade. When MEK1/2 is inhibited in pancreatic cancer models, feedback activation of EGFR triggers compensatory survival signaling through MEK4-JNK/p38 axes. This adaptive resistance mechanism diminishes the efficacy of single-agent MEK1/2 inhibitors [8] [2]. This observation formed the rationale for a multicenter phase II clinical trial combining selumetinib (MEK1/2 inhibitor) with erlotinib (EGFR inhibitor) in advanced PDAC patients. While the combination showed modest clinical activity (median OS=7.3 months), it provided proof-of-concept for vertical pathway inhibition strategies targeting MAPK cross-talk [8].
Molecular studies reveal that MEK4 inhibition triggers reciprocal activation of the MEK1/2-ERK pathway, particularly in pancreatic cancer cells. This bidirectional cross-talk creates therapeutic vulnerabilities exploitable through combination therapy. Simultaneous inhibition of MEK4 and MEK1/2 produces synergistic antiproliferative effects against pancreatic cancer cell lines, significantly exceeding monotherapy efficacy [2]. Beyond ERK pathway interactions, MEK4 exhibits cross-communication with nuclear factor kappa B (NF-κB) pathways through its ability to modulate NF-κB2 processing. This interaction expands MEK4's influence beyond traditional MAPK signaling and suggests potential for targeting NF-κB-driven pathologies through MEK4 inhibition [7] [4].
The signaling plasticity mediated by MEK4 extends to viral pathogenesis, as demonstrated in porcine epidemic diarrhea virus (PEDV) infection models. PEDV exploits MEK4-dependent p38 and JNK activation to facilitate viral replication post-entry. Pharmacological inhibition of p38 or JNK activation significantly impaired PEDV replication in a dose-dependent manner, primarily by reducing viral RNA synthesis and protein expression. Notably, UV-inactivated PEDV failed to activate these kinases, confirming that active viral biosynthesis is required for MEK4 pathway manipulation [6]. This illustrates how pathogens co-opt MEK4's central signaling position for replication advantage.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1